molecular formula C19H20BrFN2O3S B2974839 N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021074-39-4

N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2974839
CAS No.: 1021074-39-4
M. Wt: 455.34
InChI Key: VLMOMQQCILEIJO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a piperidine ring substituted with a 4-fluorophenylsulfonyl group and an acetamide moiety linked to a 4-bromophenyl group. Its structure combines halogenated aromatic groups (4-bromo and 4-fluoro) with a sulfonyl-piperidine scaffold, which may enhance binding affinity to biological targets through hydrophobic and electronic interactions .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-17-3-1-2-12-23(17)27(25,26)18-10-6-15(21)7-11-18/h4-11,17H,1-3,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMOMQQCILEIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.

    Sulfonylation: The fluorophenylsulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, usually through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for treating specific diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can be compared to related acetamide and sulfonamide derivatives, as detailed below.

Structural Analogues with Sulfonyl-Piperidine/Piperazine Moieties

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (ZINC36579798) Structure: Features a piperazine ring instead of piperidine, with a 4-methylphenylsulfonyl group and a 4-fluorophenyl-acetamide. Synthesis: Reported in patent literature, emphasizing sulfonamide coupling strategies.

N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide Structure: Replaces the sulfonyl-piperidine group with a triazole-thioether motif. Crystallography: Single-crystal X-ray studies reveal a planar triazole ring and non-covalent interactions (C–H···O, π–π stacking) stabilizing the structure . Bioactivity: Demonstrated moderate antimicrobial activity in preliminary assays .

Halogen-Substituted Acetamides

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Structure: Substitutes the bromophenyl group with a chloro-fluorophenyl moiety and replaces the sulfonyl-piperidine with a naphthyl group. Crystallographic Data: Bond lengths (C–Br: 1.8907 Å) and angles differ slightly from the target compound, influencing molecular packing and stability .

N-(4-Bromophenyl)-2-(2-thienyl)acetamide

  • Structure : Incorporates a thiophene ring instead of the sulfonyl-piperidine group.
  • Properties : Lower molecular weight (Mr = 325.2 vs. ~500 for the target compound) and altered electronic profile due to the thienyl substituent .

Sulfonamide-Based Bioactive Analogues

N-((4-Bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 40) Structure: Combines a bromophenylsulfonyl group with an indole-acetamide core. Synthesis: Prepared via carbodiimide-mediated coupling (45% yield) and characterized by $ ^1H $ NMR and HRMS .

2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

  • Structure : Contains a thiophene-oxazole-sulfonyl scaffold linked to bromophenyl and fluorophenyl groups.
  • Properties : Higher steric bulk and sulfur-rich structure may enhance metal-binding capacity .

Data Tables

Table 1: Comparative Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
This compound C₁₉H₁₈BrFN₂O₃S ~470 4-Bromophenyl, 4-Fluorophenylsulfonyl Not reported Not reported
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C₂₀H₂₂FN₃O₃S 419.47 4-Fluorophenyl, 4-Methylphenylsulfonyl Not reported Patent-based synthesis
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₃ClFNO 313.76 Chloro-fluorophenyl, Naphthyl 132–135 68%
N-((4-Bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide C₂₄H₁₈BrClN₂O₅S 561.83 Bromophenylsulfonyl, Indole-chlorobenzoyl Not reported 45%

Key Research Findings

Synthetic Strategies : The target compound shares synthetic pathways with analogues, such as sulfonamide coupling (e.g., carbodiimide-mediated reactions) and nucleophilic substitution for halogenated aryl groups .

Structure-Activity Relationships (SAR): Halogen Effects: Bromine and fluorine enhance lipophilicity and metabolic stability compared to non-halogenated analogues . Sulfonyl vs. Thioether Linkers: Sulfonyl groups improve solubility and hydrogen-bonding capacity, while thioethers may confer redox activity .

Crystallographic Insights : Piperidine/pyrrolidine rings adopt chair conformations in sulfonamide derivatives, whereas triazole-containing analogues exhibit planar geometries .

Biological Activity

N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a bromophenyl group , a piperidine moiety , and a sulfonyl group attached to a fluorophenyl ring . These functional groups contribute to its reactivity and selectivity in biological systems, enhancing its potential as a therapeutic agent.

Component Description
Bromophenyl GroupEnhances reactivity and selectivity
Piperidine MoietyProvides a scaffold for interaction with biological targets
Sulfonyl GroupIncreases stability and reactivity
Fluorophenyl RingImproves binding affinity and metabolic stability

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound has been shown to modulate various signaling pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in critical biological pathways, including those linked to cancer and inflammatory responses.
  • Receptor Interaction : Its structural features allow it to bind selectively to certain receptors, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties against various pathogens.
    • Minimum Inhibitory Concentration (MIC) values indicate promising efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also be effective in treating inflammatory diseases .
  • Anticancer Potential : The piperidine core is associated with anticancer activity, making this compound a candidate for further exploration in cancer therapeutics .

Research Findings

Several studies have evaluated the biological activity of this compound:

  • A study highlighted its antibacterial properties , showing significant activity against multiple bacterial strains with low MIC values .
  • Another investigation focused on its role as an enzyme inhibitor , demonstrating effective inhibition of acetylcholinesterase and urease with IC50 values ranging from 1.13 µM to 6.28 µM .

Case Study 1: Antimicrobial Evaluation

In vitro tests revealed that this compound exhibited synergistic effects when combined with existing antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

Case Study 2: Anti-inflammatory Effects

Research conducted on similar compounds indicated their potential in reducing inflammation markers in cell cultures, supporting the hypothesis that this compound may also possess anti-inflammatory properties .

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